5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Overview
Description
5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzoxadiazole ring substituted with chlorine atoms and a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride typically involves the chlorination of 2,1,3-benzoxadiazole derivatives. One common method includes the reaction of 5,7-dichloro-2,1,3-benzoxadiazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: While less common, it can participate in redox reactions under specific conditions.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming sulfonic acids in the presence of water.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used reagents.
Solvents: Organic solvents like dichloromethane and acetonitrile are often employed.
Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance reaction rates.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate bonds, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify proteins and other biomolecules through sulfonation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole: Similar in structure but with different substitution patterns.
2,1,3-Benzoxadiazole-4-sulfonyl chloride: Lacks the chlorine substitutions at positions 5 and 7.
Uniqueness
5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride is unique due to its dual chlorine substitutions, which can influence its reactivity and the types of derivatives it can form. This makes it particularly useful in applications requiring specific chemical modifications .
Properties
IUPAC Name |
5,7-dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N2O3S/c7-2-1-3(8)6(15(9,12)13)5-4(2)10-14-11-5/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFBVUHZOCXJRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1Cl)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215217 | |
Record name | 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-79-1 | |
Record name | 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890095-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.